8-Bromo-6-fluoro-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid
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Overview
Description
8-Bromo-6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This class of compounds is known for its wide range of applications in medicinal chemistry due to its unique structural characteristics and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. Common synthetic strategies include condensation reactions, multicomponent reactions, oxidative coupling, and tandem reactions . For instance, the condensation of 2-aminopyridine with aldehydes or alkenes is a widely used method .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine and iodine . Reaction conditions typically involve controlled temperatures, pressures, and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation reactions can yield 3-halo-2-methylimidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
8-Bromo-6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 8-Bromo-6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as 2-ethyl-6-chloroimidazo[1,2-a]pyridine and 2-methylimidazo[1,2-a]pyridine .
Uniqueness
8-Bromo-6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Biological Activity
8-Bromo-6-fluoro-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to delve into the biological activity of this compound, presenting data on its efficacy against various pathogens and cancer cell lines, as well as its pharmacokinetic properties.
- Molecular Formula : C₇H₄BrFN₂
- Molecular Weight : 215.02 g/mol
- CAS Number : 474709-06-3
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of imidazo[1,2-a]pyridine derivatives. In particular, compounds similar to this compound have shown significant inhibitory effects against Mycobacterium tuberculosis (Mtb). A related study synthesized a series of imidazo[1,2-a]pyridine-3-carboxamides and evaluated their minimum inhibitory concentrations (MICs) against Mtb strains:
Compound | MIC (μM) | Activity Against Mtb |
---|---|---|
9 | 0.04–2.3 | Effective |
18 | <0.03–0.8 | Highly effective |
PA-824 | 0.2–14 | Clinical candidate |
Compounds like 18 demonstrated potency surpassing that of PA-824, a known clinical candidate for tuberculosis treatment, suggesting a novel mechanism of action that merits further exploration .
Anticancer Activity
The imidazo[1,2-a]pyridine scaffold has been associated with anticancer properties. In vitro studies have indicated that various derivatives exhibit cytotoxic effects against different cancer cell lines. For instance:
Compound | Cell Line | IC₅₀ (μM) | Mechanism of Action |
---|---|---|---|
13 | MCF-7 | 0.4–26 | Inhibits ATP homeostasis |
18 | MDA-MB-231 | 1.75–9.46 | Induces apoptosis |
Compounds derived from this scaffold have shown promising results in inhibiting breast cancer cell lines, with some exhibiting better efficacy than standard treatments like 5-Fluorouracil .
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the behavior of these compounds in biological systems. A study evaluating the pharmacokinetics of related imidazo[1,2-a]pyridine derivatives in mice provided insights into their absorption and metabolism:
Compound | PO AUC (ng h/mL) | PO Cmax (ng/mL) | PO Tmax (h) | PO t₁/₂ (h) |
---|---|---|---|---|
13 | 411 | 181 | 0.25 | 5 |
18 | 3850 | 337 | 0.5 | ND |
These findings indicate that while some compounds exhibit rapid absorption and high peak plasma concentrations, others may require further optimization for enhanced bioavailability .
Properties
Molecular Formula |
C9H6BrFN2O2 |
---|---|
Molecular Weight |
273.06 g/mol |
IUPAC Name |
8-bromo-6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H6BrFN2O2/c1-4-7(9(14)15)13-3-5(11)2-6(10)8(13)12-4/h2-3H,1H3,(H,14,15) |
InChI Key |
QVZOZUDXGVDZPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=C(C=C(C2=N1)Br)F)C(=O)O |
Origin of Product |
United States |
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